3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide
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Overview
Description
3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide is a complex organic compound with a unique structure that includes a quinoline core, a cyano group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the cyano group and the sulfanyl linkage. The final step involves the formation of the propanamide moiety.
Quinoline Core Synthesis: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts.
Formation of Sulfanyl Linkage: The sulfanyl linkage is typically formed through a thiolation reaction, where a thiol group is introduced to the quinoline core.
Propanamide Formation: The final step involves the reaction of the intermediate with 4-methylphenylpropanoyl chloride to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the quinoline core and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.
Medicine
In medicinal chemistry, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.
Mechanism of Action
The mechanism of action of 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group and the quinoline core are likely to play key roles in its binding to enzymes or receptors. The sulfanyl linkage may also contribute to its activity by facilitating the formation of covalent bonds with target molecules. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)butanamide
Uniqueness
Compared to similar compounds, 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide has a unique combination of functional groups that confer specific chemical and biological properties. The presence of the propanamide moiety, in particular, may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications.
Biological Activity
The compound 3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide , also referred to by its CAS number 670272-94-3 , is a complex organic molecule with notable biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on existing research.
The molecular formula of this compound is C24H27N3O3S , with a molecular weight of approximately 437.55 g/mol . The structural features include a quinoline core, a cyano group, and a sulfanyl linkage, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H27N3O3S |
Molecular Weight | 437.55 g/mol |
CAS Number | 670272-94-3 |
Chemical Structure | Chemical Structure |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing the quinoline structure show moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial effectiveness .
Enzyme Inhibition
One of the key areas of interest is the compound's ability to inhibit specific enzymes. For example, related compounds have been shown to inhibit butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. The IC50 value for some analogs was reported at approximately 46.42 μM , indicating potential therapeutic applications in treating conditions like Alzheimer's disease .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Quinoline derivatives have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
- Study on Antimicrobial Properties : A series of synthesized quinoline derivatives were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the sulfanyl position enhanced antibacterial activity significantly compared to unmodified compounds .
- Cholinesterase Inhibition Research : In a comparative study of several compounds with similar structures, it was found that those with the cyano group exhibited better inhibition of cholinesterase enzymes than their counterparts without this functional group. This suggests that the cyano moiety plays a crucial role in enhancing biological activity .
The mechanism by which This compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with active sites on enzymes like BChE, leading to competitive inhibition.
- Cellular Uptake : Its lipophilic nature may facilitate cellular uptake, allowing it to reach intracellular targets effectively.
- Signal Pathway Modulation : It may influence key signaling pathways related to apoptosis and cell cycle regulation in cancer cells.
Properties
IUPAC Name |
3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-5-17-18(14-25)23(27-19-12-24(3,4)13-20(28)22(17)19)30-11-10-21(29)26-16-8-6-15(2)7-9-16/h6-9H,5,10-13H2,1-4H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRCDVRBYSQHBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCCC(=O)NC3=CC=C(C=C3)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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